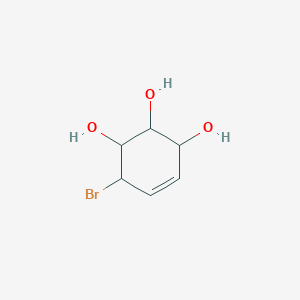

6-Bromocyclohex-4-ene-1,2,3-triol

Übersicht

Beschreibung

6-Bromocyclohex-4-ene-1,2,3-triol, also known as this compound, is a useful research compound. Its molecular formula is C6H9BrO3 and its molecular weight is 209.04 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Alicyclic - Cycloparaffins - Cyclohexanes - Cyclohexenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Mode of Action

It’s known that brominated compounds often interact with their targets through covalent bonding, which can lead to significant changes in the target’s function .

Biochemical Pathways

Brominated compounds are often involved in halogenation reactions, which can significantly alter biochemical pathways .

Pharmacokinetics

Its physical and chemical properties such as melting point (115-118ºc), boiling point (2916ºC at 760 mmHg), and water solubility can influence its bioavailability .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 6-Bromocyclohex-4-ene-1,2,3-triol. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and its interaction with its targets .

Biologische Aktivität

6-Bromocyclohex-4-ene-1,2,3-triol is a brominated cyclic compound with significant biological implications. This article explores its biological activity, mechanisms of action, pharmacokinetics, and potential applications in research and medicine.

- Molecular Formula : C₆H₉BrO₃

- Molecular Weight : 209.04 g/mol

- Melting Point : 115-118 °C

- Boiling Point : 291.6 °C at 760 mmHg

- Solubility : Water solubility is variable and can be influenced by environmental conditions.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with biological targets. This interaction can lead to alterations in enzyme function and other biochemical pathways.

Mode of Action

Brominated compounds like this compound often engage in halogenation reactions. These reactions can modify the structure and function of proteins and nucleic acids, potentially leading to therapeutic effects or toxicity depending on the context.

Biochemical Pathways

The compound is involved in various metabolic pathways that can affect cellular processes. Its bromine atom may facilitate specific enzymatic reactions or inhibit others, influencing metabolic flux.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

| Property | Value |

|---|---|

| Melting Point | 115 - 118 °C |

| Boiling Point | 291.6 °C |

| Water Solubility | Variable |

Factors such as temperature, pH, and the presence of other chemicals significantly influence its stability and bioavailability. These parameters must be carefully controlled during experiments to ensure reliable results.

Biological Activity and Case Studies

Recent studies have highlighted the potential biological activities of this compound:

- Antitumor Activity : Research indicates that brominated compounds can exhibit cytotoxic effects against various cancer cell lines. The mechanism involves inducing apoptosis through oxidative stress pathways.

- Antimicrobial Properties : Some studies suggest that this compound may possess antimicrobial activity against specific strains of bacteria and fungi, although further investigation is needed to confirm these effects.

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways. For instance, it may affect cytochrome P450 enzymes, which are crucial for drug metabolism.

Case Study Examples

- A study on the enzyme-catalyzed synthesis of related compounds demonstrated that modifications in brominated cyclohexenes could lead to significant changes in biological activity (Source ).

- Another investigation focused on the biotransformation of phenolic substrates using microbial cultures identified metabolites similar to this compound as products with notable biological effects (Source ).

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

6-Bromocyclohex-4-ene-1,2,3-triol has been investigated for its potential therapeutic effects. Its structure allows it to participate in various biochemical pathways, making it a candidate for drug development targeting diseases such as cancer and metabolic disorders.

Case Study : A study demonstrated that brominated compounds like this triol can interact with biological targets through covalent bonding, potentially leading to altered enzyme activities and pathways involved in disease progression.

Organic Synthesis

This compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows chemists to modify it further to create derivatives with enhanced properties.

Case Study : Researchers have utilized this compound in the synthesis of cyclohexenone derivatives through halogenation reactions. These derivatives have shown promise in developing new materials for electronic applications .

Biochemical Pathways

The compound is involved in halogenation reactions that significantly alter biochemical pathways. The presence of bromine can enhance the reactivity of the compound, allowing it to participate in various metabolic processes.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its application in drug development:

- Absorption : Its physical properties influence how well it is absorbed in biological systems.

- Distribution : The compound's lipophilicity affects its distribution within tissues.

- Metabolism : It undergoes metabolic transformations that can lead to active metabolites or detoxification.

Environmental and Safety Considerations

The environmental impact and safety profile of this compound are essential for its application in research and industry. Studies indicate that brominated compounds can persist in the environment and may pose risks to ecosystems if not managed properly .

Eigenschaften

IUPAC Name |

6-bromocyclohex-4-ene-1,2,3-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrO3/c7-3-1-2-4(8)6(10)5(3)9/h1-6,8-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUCAFEYLYXXTPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(C(C(C1O)O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00962154 | |

| Record name | 6-Bromocyclohex-4-ene-1,2,3-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00962154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42014-74-4 | |

| Record name | 6-Bromoconduritol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042014744 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Bromocyclohex-4-ene-1,2,3-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00962154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.